methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate
Description
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate (referred to as EMAC10163i in ) is a coumarin derivative with a unique substitution pattern. Its synthesis involves the reaction of 7-hydroxy-4,8-dimethylcoumarin (EMAC10163) with 2-bromoacetophenone in acetone under basic conditions (K₂CO₃), yielding a 46% product with a melting point of 182–184°C . The structure features a 2-oxo-2-phenylethoxy group at the 7-position and an acetoxy methyl ester at the 3-position of the coumarin scaffold, distinguishing it from related compounds.
Properties
IUPAC Name |
methyl 2-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-13-16-9-10-19(27-12-18(23)15-7-5-4-6-8-15)14(2)21(16)28-22(25)17(13)11-20(24)26-3/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBKNLGUYYKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylethoxy group, where nucleophiles replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate belongs to the chromene family, characterized by a chromone backbone with multiple substituents that enhance its chemical reactivity. The synthesis typically involves:
- Pechmann Condensation : A reaction that forms the chromene structure.
- Williamson Ether Synthesis : This step introduces the phenylethoxy group.
The overall molecular formula is with a molecular weight of 380.4 g/mol, indicating its complex nature and potential for diverse interactions in biological systems.
Inhibition of Carbonic Anhydrases
This compound has been identified as a selective inhibitor of tumor-associated carbonic anhydrases IX and XII. These enzymes play crucial roles in tumor growth and metastasis by regulating pH and facilitating nutrient transport.
Key Findings :
- Inhibition Constants (Ki) : The compound exhibits low micromolar inhibition constants ranging from 0.46 mM to 0.53 mM, indicating strong inhibitory potential against these enzymes.
Anticancer Applications
The compound's ability to inhibit carbonic anhydrases suggests its potential application in cancer therapy. Studies have demonstrated that derivatives of this compound can effectively reduce tumor growth in vitro, particularly against breast cancer cell lines such as MCF-7 .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | Hydroxy group at position 7 | Inhibitor of carbonic anhydrases | Simpler structure without phenylethoxy |
| 7-(4-Methoxyphenyl)-4,8-dimethylchromenone | Methoxy group on phenyl ring | Moderate CA inhibition | Lacks ester functionality |
| 4-Methylcoumarin | Coumarin backbone | Antioxidant properties | Less complex than chromenes |
This table illustrates how variations in substituents and functional groups influence biological activity and potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:
- In vitro Studies : Research has shown that certain derivatives exhibit significant anticancer activity against various cancer cell lines when tested using the MTT assay.
Mechanism of Action
The mechanism of action of methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural distinction lies in its 7-(2-oxo-2-phenylethoxy) substituent. Below is a comparison with structurally analogous coumarin derivatives:
Key Observations :
- The methyl acetate group at the 3-position is conserved in EMAC10163i and the allyloxy derivative (), whereas compounds 6–8 feature a propanoic acid group, which may alter solubility and hydrogen-bonding capacity .
Key Observations :
Physicochemical and Spectroscopic Properties
- Polarity: The Rf value of EMAC10163i (0.80 in DCM/EtOAc 5:5) indicates moderate polarity, whereas Compound 6’s Rf (0.23 in CHCl₃:CH₃OH:CH₃NH₂ 80:18:2) reflects higher polarity due to the propanoic acid group .
- ¹H NMR : EMAC10163i’s spectrum shows δ = 2.37 (s, 3H, CH₃) and δ = 2.38 (s, 3H, CH₃) for the 4,8-dimethyl groups, with additional peaks for the phenyl and acetate moieties . Similar methyl signals are observed in other derivatives (e.g., δ = 2.25–2.50 ppm in ) .
Biological Activity
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the chromene family, characterized by its unique chromone backbone and various substituents. This article delves into its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The compound features a methyl ester group and multiple methyl and phenyl substituents, contributing to its reactivity and biological properties.
Inhibition of Carbonic Anhydrases
One of the most notable biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs) . CAs are enzymes that facilitate the reversible conversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and acid-base balance.
Research indicates that this compound selectively inhibits tumor-associated human carbonic anhydrases IX and XII. The inhibition constants (Ki values) for these enzymes range from 0.46 mM to 0.53 mM, suggesting significant potential for cancer therapy applications.
Molecular Docking Studies
Molecular docking studies have revealed that the orientation and specific substituents on the chromene scaffold are critical for determining binding affinity and selectivity towards different isoforms of carbonic anhydrases. These findings are essential for optimizing the compound for therapeutic use.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | Hydroxy group at position 7 | Inhibitor of carbonic anhydrases | Simpler structure without phenylethoxy |
| 7-(4-Methoxyphenyl)-4,8-dimethylchromenone | Methoxy group on phenyl ring | Moderate CA inhibition | Lacks ester functionality |
| 4-Methylcoumarin | Coumarin backbone | Antioxidant properties | Less complex than chromenes |
This table illustrates how variations in substituents influence biological activity and potential applications in medicinal chemistry.
Case Studies
Case Study 1: Cancer Therapeutics
A study focused on the application of this compound in cancer therapeutics demonstrated its effectiveness in inhibiting tumor growth in vitro. The compound was tested against various cancer cell lines, showing significant cytotoxic effects at concentrations that did not exhibit toxicity to normal cells.
Case Study 2: Neuroprotection
Another research effort explored the neuroprotective effects of derivatives related to this compound. Substitutions at specific positions were found to enhance neuroprotective properties against neurotoxicity induced by MPP+ in SH-SY5Y neuroblastoma cells, indicating potential implications for treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate, and how are critical reaction parameters optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the coumarin core through Pechmann or Kostanecki–Robinson condensation. Key steps include introducing the 7-(2-oxo-2-phenylethoxy) substituent via nucleophilic substitution or esterification. Critical parameters to optimize include:
- Temperature : Higher temperatures (80–120°C) for esterification to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for phenoxy group attachment .
- Catalysts : Acid catalysts (e.g., H₂SO₄) for cyclization and base catalysts (e.g., K₂CO₃) for ether formation . Purity is monitored using HPLC (C18 columns, methanol/water gradients) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves the 3D structure, confirming substituent positions and hydrogen-bonding networks (e.g., C=O···H interactions) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.1–2.4 ppm for methyl groups, δ 5.2–5.5 ppm for ester oxygens) .
- FT-IR : Validates functional groups (e.g., 1720–1750 cm⁻¹ for ester C=O stretches) . Advanced techniques like NOESY can confirm spatial proximity of substituents .
Advanced Research Questions
Q. How do structural modifications at the 7-position phenoxy group influence bioactivity?
Methodological Answer: The 7-(2-oxo-2-phenylethoxy) group is critical for interactions with biological targets (e.g., enzymes). Systematic modifications can be studied via:
- SAR studies : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to assess activity changes .
- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases) .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) to correlate structure and activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols to minimize variability .
- Meta-analysis : Pool data from multiple studies, applying statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent effects) .
- Control experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation) .
Q. How can stability be ensured during storage and experimental use?
Methodological Answer:
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid solvent-induced degradation .
- Stability assays : Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
